molecular formula C12H24Cl3N3O B7971610 1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate

Cat. No.: B7971610
M. Wt: 332.7 g/mol
InChI Key: OYTLJRVETZHTDF-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high yields and purity. The process may include steps such as crystallization and purification to obtain the trihydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
  • N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride

Uniqueness

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This uniqueness makes it valuable for a wide range of scientific research applications.

Properties

IUPAC Name

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;hydrate;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.3ClH.H2O/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;;;;/h2-3,6-7,12,14H,4-5,8-10H2,1H3;3*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTLJRVETZHTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=NC=C2.O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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